molecular formula C12H20N4O B7926366 (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide

Cat. No.: B7926366
M. Wt: 236.31 g/mol
InChI Key: AAXWEXJSOYAKJL-RGURZIINSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide is a chiral compound with a specific stereochemistry at the 2-amino position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrazine, isopropylamine, and propionamide.

    Formation of Intermediate: The pyrazine is first alkylated with an appropriate alkylating agent to introduce the 1-pyrazin-2-yl-ethyl group.

    Amidation Reaction: The intermediate is then reacted with isopropylamine and propionamide under controlled conditions to form the final product.

    Chiral Resolution: The chiral center at the 2-amino position is resolved using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or pyrazine moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine or amino groups.

    Reduction: Reduced forms of the compound, potentially altering the pyrazine ring or amino group.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide: The enantiomer of the compound with different stereochemistry.

    2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide: The racemic mixture containing both (S)- and ®-enantiomers.

    Other Pyrazine Derivatives: Compounds with similar pyrazine moieties but different substituents.

Uniqueness

(S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the pyrazine moiety also contributes to its distinct chemical and physical properties.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and apoptosis regulation. This article explores its synthesis, biological mechanisms, and relevant research findings, presenting a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the molecular formula C12H20N4OC_{12}H_{20}N_{4}O and features a chiral center, making it a specific stereoisomer. Its structure includes an amino group, an isopropyl side chain, and a pyrazine moiety, which are significant for its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Reagents : The synthesis typically involves the reaction of an amino acid derivative with isopropylamine and a pyrazine derivative.
  • Conditions : Common solvents include dichloromethane or ethanol, with catalysts such as triethylamine or sodium hydroxide to facilitate the reaction.
  • Yield Optimization : Industrial production may utilize automated reactors to optimize yield and purity.

Research indicates that this compound functions primarily as an inhibitor of apoptosis proteins (IAPs). These proteins play crucial roles in regulating cell survival and death:

  • Binding Affinity : The compound has been shown to bind selectively to Smac proteins, inhibiting their interaction with IAPs.
  • Cytotoxicity : It exhibits selective toxicity towards rapidly proliferating cancer cells, promoting apoptosis specifically in malignant cells .

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

Cancer Therapy

  • Inhibition of Cancer Cell Proliferation :
    • The compound has demonstrated significant cytotoxic activity against several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cells .
    • In vitro assays indicate that it promotes cell death in these lines more effectively than traditional chemotherapeutics like cisplatin .
  • Mechanistic Insights :
    • Studies have shown that the compound induces apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-methyl)-acetamideC₁₂H₁₈N₄O₂222.29 g/molContains an acetamide group instead of propionamide
N-Isopropyl carfentanilC₂₃H₃₃N₃O₃370.49 g/molOpioid analgesic with different pharmacological profile
N-Methyl carfentanilC₂₂H₃₁N₃O₂358.46 g/molPotent opioid receptor agonist

This table illustrates the diversity within this chemical class while showcasing the unique structural features of this compound.

Case Studies

Several case studies have focused on the therapeutic potential of this compound:

  • Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to a significant increase in apoptotic cell markers in MDA-MB-231 cells, suggesting its efficacy as a potential anticancer agent .
  • Synergistic Effects with Other Agents : Research indicates that when combined with other chemotherapeutic agents, this compound enhances overall cytotoxicity against resistant cancer cell lines.

Properties

IUPAC Name

(2S)-2-amino-N-propan-2-yl-N-(1-pyrazin-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-8(2)16(12(17)9(3)13)10(4)11-7-14-5-6-15-11/h5-10H,13H2,1-4H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXWEXJSOYAKJL-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C1=NC=CN=C1)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C(C)C)C(C)C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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